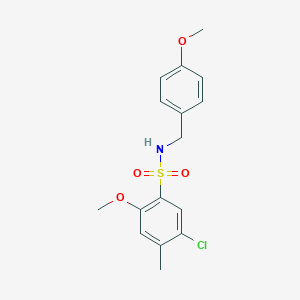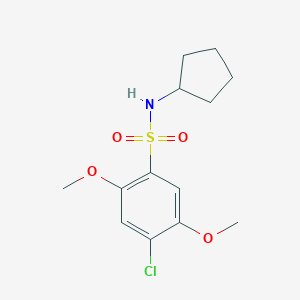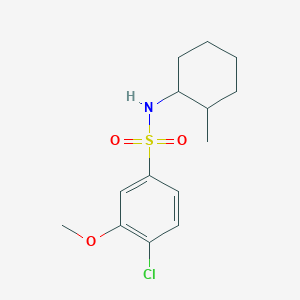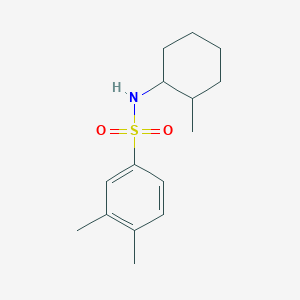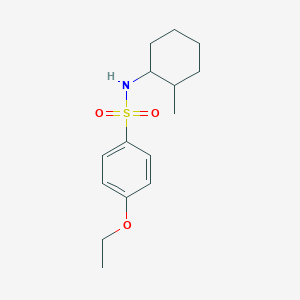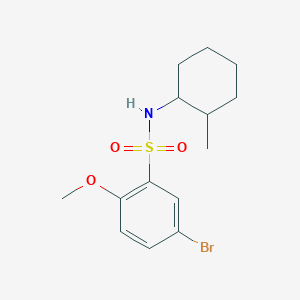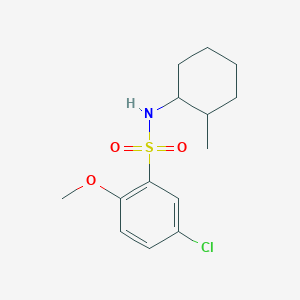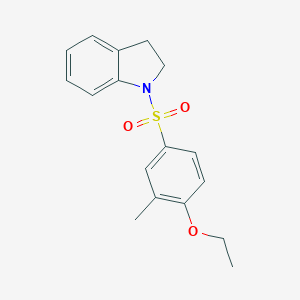
4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylphenyl ethyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylphenyl ethyl ether is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a sulfonyl group attached to an indole ring, which is further substituted with ethoxy and methyl groups. Its molecular formula is C17H21NO3S.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylphenyl ethyl ether typically involves multiple steps. One common method starts with the preparation of 4-ethoxy-3-methylbenzenesulfonyl chloride, which is then reacted with 2,3-dihydro-1H-indole under specific conditions to yield the desired product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylphenyl ethyl ether can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学的研究の応用
4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylphenyl ethyl ether has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
作用機序
The mechanism of action of 4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylphenyl ethyl ether involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with proteins, potentially inhibiting enzyme activity or altering protein function. The indole ring can interact with various receptors, influencing signaling pathways and cellular responses.
類似化合物との比較
Similar Compounds
1-(4-ethoxy-3-methylbenzenesulfonyl)-4-methyl-1H-imidazole: This compound shares the sulfonyl and ethoxy groups but has an imidazole ring instead of an indole ring.
4-[1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carbonyl]morpholine:
Uniqueness
4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylphenyl ethyl ether is unique due to its specific combination of functional groups and the indole ring structure. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.
特性
分子式 |
C17H19NO3S |
|---|---|
分子量 |
317.4 g/mol |
IUPAC名 |
1-(4-ethoxy-3-methylphenyl)sulfonyl-2,3-dihydroindole |
InChI |
InChI=1S/C17H19NO3S/c1-3-21-17-9-8-15(12-13(17)2)22(19,20)18-11-10-14-6-4-5-7-16(14)18/h4-9,12H,3,10-11H2,1-2H3 |
InChIキー |
QSEDCERMDDWXOB-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32)C |
正規SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(4-CHLORO-3-ETHOXYBENZENESULFONYL)PIPERAZINE](/img/structure/B288257.png)
![4-{[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]sulfonyl}-2,5-dichlorophenyl ethyl ether](/img/structure/B288258.png)
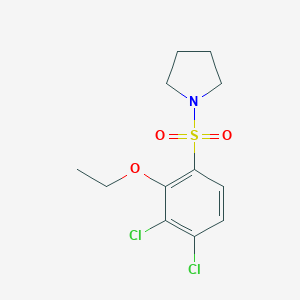
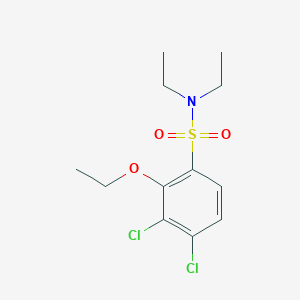
![4-[(3,5-Dimethyl-1-piperidinyl)sulfonyl]-2-methylphenyl ethyl ether](/img/structure/B288270.png)
